molecular formula C19H23ClN2O B5120762 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine

Cat. No. B5120762
M. Wt: 330.8 g/mol
InChI Key: NUPOXGUGXABKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine, also known as CP 55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as cannabinoids, which are naturally occurring or synthetic compounds that interact with the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, appetite, mood, and inflammation.

Mechanism of Action

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940 interacts with the endocannabinoid system in the body, specifically with the CB1 and CB2 receptors. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940 binds to these receptors, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940 has been shown to have a variety of biochemical and physiological effects. These include:
- Pain relief: 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940 has been shown to effectively reduce pain in animal models of chronic pain.
- Anti-inflammatory effects: 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940 has been shown to have anti-inflammatory properties, which may contribute to its potential as a pain treatment.
- Anti-cancer effects: 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940 has been shown to induce apoptosis in cancer cells and inhibit their growth and proliferation.
- Appetite stimulation: 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940 has been shown to stimulate appetite in animal models.
- Mood modulation: 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940 has been shown to have mood-modulating effects in animal models.

Advantages and Limitations for Lab Experiments

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940 has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the endocannabinoid system. Additionally, it has been shown to have a variety of potential therapeutic applications, making it a promising compound for drug development.
However, there are also limitations to using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940 in lab experiments. It is a synthetic compound, and its effects may not be representative of those of naturally occurring cannabinoids. Additionally, its potential for abuse and dependence may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940. These include:
- Further studies on its potential as a treatment for chronic pain, including clinical trials in humans.
- Studies on its potential as an anti-cancer agent, including investigations into its mechanism of action and potential use in combination with other cancer treatments.
- Investigations into its potential as a treatment for other conditions, such as mood disorders and appetite disorders.
- Development of new synthetic cannabinoids with improved therapeutic profiles and fewer side effects.

Synthesis Methods

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940 is a synthetic compound that can be synthesized using a variety of methods. One common method involves the reaction of piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with bicyclo[2.2.1]hept-5-en-2-ylmethyl chloride to yield 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940.

Scientific Research Applications

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940 has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential as a treatment for chronic pain. Studies have shown that 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940 can effectively reduce pain in animal models of chronic pain. Additionally, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940 has been shown to have anti-inflammatory properties, which may further contribute to its potential as a pain treatment.
Another area of research has focused on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940's potential as an anti-cancer agent. Studies have shown that 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine 55940 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c20-18-3-1-2-16(12-18)19(23)22-8-6-21(7-9-22)13-17-11-14-4-5-15(17)10-14/h1-5,12,14-15,17H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPOXGUGXABKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-chlorophenyl)methanone

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